N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-2-naphthamide
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Description
N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-2-naphthamide is a useful research compound. Its molecular formula is C23H24N2O3S and its molecular weight is 408.52. The purity is usually 95%.
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Mechanism of Action
Target of action
The compound contains a sulfonyl group, which is a feature of sulfonamides. Sulfonamides are known to inhibit bacterial enzymes involved in the synthesis of folic acid, a crucial component for bacterial growth .
Mode of action
Sulfonamides act as competitive inhibitors of the enzyme dihydropteroate synthetase, an enzyme involved in the synthesis of folic acid in bacteria .
Biochemical pathways
By inhibiting the synthesis of folic acid, sulfonamides prevent the production of bacterial DNA, RNA, and proteins, thereby stopping bacterial growth .
Pharmacokinetics
The ADME properties of this compound would depend on various factors such as its solubility, stability, and molecular size. Generally, sulfonamides are well absorbed in the gastrointestinal tract and widely distributed in body tissues .
Result of action
The ultimate effect of sulfonamides is the inhibition of bacterial growth, making them effective antibacterial agents .
Properties
IUPAC Name |
N-(1-propylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)naphthalene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O3S/c1-2-14-29(27,28)25-13-5-8-19-16-21(11-12-22(19)25)24-23(26)20-10-9-17-6-3-4-7-18(17)15-20/h3-4,6-7,9-12,15-16H,2,5,8,13-14H2,1H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CERWRPVORQWICV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCCC2=C1C=CC(=C2)NC(=O)C3=CC4=CC=CC=C4C=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.